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Compound of Interest

Compound Name:
(2-(Trifluoromethyl)thiazol-4-

yl)methanol

Cat. No.: B179785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-

trifluoromethyl-4-hydroxymethylthiazole, a heterocyclic compound of interest in medicinal

chemistry and drug development. Due to the limited availability of direct experimental data for

this specific molecule in public databases, this guide presents a combination of predicted

spectroscopic values derived from closely related structural analogs and established

spectroscopic principles. Detailed, generalized experimental protocols for the acquisition of

such data are also provided to facilitate laboratory work.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 2-

trifluoromethyl-4-hydroxymethylthiazole. These values are based on the analysis of structurally

similar compounds and theoretical considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Trifluoromethyl-4-hydroxymethylthiazole
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Notes

H-5 (thiazole

ring)
7.3 - 7.6 Singlet (s) -

The chemical

shift is influenced

by the adjacent

trifluoromethyl

and

hydroxymethyl

groups.

-CH₂OH

(methylene)
4.7 - 4.9 Doublet (d) ~6

Coupled to the

hydroxyl proton.

May appear as a

singlet upon D₂O

exchange.

-CH₂OH

(hydroxyl)
2.5 - 3.5 Triplet (t) ~6

Broad signal,

exchangeable

with D₂O.

Chemical shift is

concentration

and solvent

dependent.

Table 2: Predicted ¹³C NMR Data for 2-Trifluoromethyl-4-hydroxymethylthiazole
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

C-2 (thiazole ring)
160 - 165 (quartet, JC-F ≈ 35-

40 Hz)

Attached to the trifluoromethyl

group.

C-4 (thiazole ring) 150 - 155
Attached to the hydroxymethyl

group.

C-5 (thiazole ring) 115 - 120

-CF₃
120 - 125 (quartet, JC-F ≈ 270-

280 Hz)

Strong quartet due to coupling

with three fluorine atoms.

-CH₂OH 55 - 60

Table 3: Predicted ¹⁹F NMR Data for 2-Trifluoromethyl-4-hydroxymethylthiazole

Fluorine
Assignment

Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

-CF₃ -60 to -65 Singlet (s)
Relative to CFCl₃ as

an external standard.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Trifluoromethyl-4-hydroxymethylthiazole
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Ionization Mode Predicted m/z Fragment Notes

Electron Ionization

(EI)
183 [M]⁺ Molecular ion peak.

164 [M-F]⁺
Loss of a fluorine

atom.

154 [M-CH₂OH]⁺
Loss of the

hydroxymethyl group.

114 [M-CF₃]⁺
Loss of the

trifluoromethyl group.

Electrospray

Ionization (ESI)
184 [M+H]⁺

Protonated molecular

ion in positive ion

mode.

206 [M+Na]⁺
Sodium adduct in

positive ion mode.

Vibrational and Electronic Spectroscopy
Table 5: Predicted Infrared (IR) Spectroscopy Data for 2-Trifluoromethyl-4-

hydroxymethylthiazole
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Notes

3200 - 3500 O-H stretch Broad, Strong
Characteristic of the

hydroxyl group.

2850 - 2960 C-H stretch (sp³) Medium
From the methylene

group.

~3100 C-H stretch (sp²) Weak
From the thiazole ring

C-H.

1600 - 1650 C=N stretch Medium
Thiazole ring

vibration.

1400 - 1500 C=C stretch Medium
Thiazole ring

vibration.

1100 - 1300 C-F stretch Strong
Characteristic of the

trifluoromethyl group.

1000 - 1050 C-O stretch Strong
From the primary

alcohol.

Table 6: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for 2-Trifluoromethyl-4-

hydroxymethylthiazole

λmax (nm)
Molar Absorptivity
(ε, M⁻¹cm⁻¹)

Solvent
Electronic
Transition

~240 - 260 5,000 - 10,000 Ethanol or Methanol π → π*

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above. These protocols can be adapted for 2-trifluoromethyl-4-

hydroxymethylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C

NMR).

¹H NMR Spectroscopy:

Acquire the spectrum on a 300 MHz or higher field spectrometer.

Typical parameters: spectral width of 12-16 ppm, pulse width of 30-45 degrees, relaxation

delay of 1-2 seconds, and acquisition of 16-32 scans.

¹³C NMR Spectroscopy:

Acquire the spectrum on the same instrument.

Typical parameters: spectral width of 200-250 ppm, pulse width of 30-45 degrees,

relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve an

adequate signal-to-noise ratio. Proton decoupling is typically used.

¹⁹F NMR Spectroscopy:

Acquire the spectrum on a spectrometer equipped with a fluorine probe.

Use a spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm). No

internal standard is required if an external reference (e.g., CFCl₃) is used for calibration.

Mass Spectrometry (MS)
Electron Ionization (EI-MS):

Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.

Use a standard ionization energy of 70 eV.

Electrospray Ionization (ESI-MS):
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Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent mixture compatible with

ESI, such as methanol/water or acetonitrile/water, often with a small amount of formic acid

(0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode.

Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.

Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal

values for the instrument and analyte.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR-FTIR):

Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g.,

diamond or zinc selenide).

Apply pressure using the anvil to ensure good contact.

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette (typically 1 cm path length). The

concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.

Spectrum Acquisition:

Record a baseline spectrum of the pure solvent in the cuvette.

Record the sample spectrum over a range of approximately 200-400 nm.

Identify the wavelength of maximum absorbance (λmax).

Visualization of Analytical Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 2-trifluoromethyl-4-hydroxymethylthiazole.

Synthesis of
2-Trifluoromethyl-4-hydroxymethylthiazole

Purification
(e.g., Chromatography, Recrystallization)

Mass Spectrometry (MS)
Determine Molecular Weight & Formula

Infrared (IR) Spectroscopy
Identify Functional Groups

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Elucidate C-H-F Framework

UV-Vis Spectroscopy
Analyze Electronic Transitions

Data Analysis & Interpretation

Structure Confirmation
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hydroxymethylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179785#spectroscopic-data-for-2-trifluoromethyl-4-
hydroxymethylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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